BCL6-IN-9 Biochemical Potency: ~9,000-Fold Improvement Over First-Generation BCL6 Inhibitor FX1
BCL6-IN-9 demonstrates a biochemical IC₅₀ of 3.9 nM against the BCL6 BTB domain [1]. By cross-study comparison with FX1, a first-generation BCL6 inhibitor, BCL6-IN-9 shows an approximately 8,974-fold improvement in biochemical potency, as FX1 exhibits an IC₅₀ of 35 μM (35,000 nM) in reporter assays measuring BCL6-mediated transcriptional repression [2]. Additionally, relative to the earliest BCL6 inhibitor CID5721353 (79-6) with an IC₅₀ of 212 μM, BCL6-IN-9 represents a >54,000-fold enhancement in biochemical potency [3]. The tricyclic scaffold of BCL6-IN-9 was optimized for shape complementarity with a subpocket adjacent to Val18 in the BTB domain, a structural feature absent in earlier inhibitors [4].
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) against BCL6 BTB domain |
|---|---|
| Target Compound Data | 3.9 nM |
| Comparator Or Baseline | FX1: 35 μM (35,000 nM); CID5721353 (79-6): 212 μM (212,000 nM) |
| Quantified Difference | ~8,974-fold more potent than FX1; >54,000-fold more potent than CID5721353 |
| Conditions | BCL6 BTB domain biochemical assay (BCL6-IN-9); HEK293T-based BCL6 reporter assay (FX1) |
Why This Matters
This magnitude of potency differential fundamentally alters usable concentration ranges and off-target exposure in cell-based experiments.
- [1] MedChemExpress (MCE). BCL6-IN-9 (HY-146183) Product Datasheet. View Source
- [2] Cardenas MG, Yu W, Beguelin W, et al. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma. J Clin Invest. 2016;126(9):3351-3362. View Source
- [3] Cerchietti LC, Ghetu AF, Zhu X, et al. A small-molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo. Cancer Cell. 2010;17(4):400-411. View Source
- [4] Davis OA, Cheung KJ, Brennan A, et al. Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors. J Med Chem. 2022;65(12):8169-8190. View Source
